![molecular formula C9H12FNO2S B7528779 N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide, also known as Fencamfamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide also stimulates the release of these neurotransmitters from presynaptic neurons, further enhancing their effects.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects. It increases locomotor activity and enhances cognitive function, including attention and memory. It also has a stimulant effect on the central nervous system, leading to increased alertness and wakefulness. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has also been shown to have an anorectic effect, reducing food intake and body weight.
实验室实验的优点和局限性
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
未来方向
There are several future directions for the study of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to improve attention and cognitive function in animal models, and further research is needed to determine its potential as a treatment for ADHD. Another area of interest is its effects on the reward system in the brain. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to increase the release of dopamine, which plays a key role in the reward system. Further research is needed to determine the potential of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide as a treatment for addiction and other disorders related to the reward system.
合成方法
The synthesis of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide involves the reaction of 2-fluoroacetophenone with ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. This is then treated with methanesulfonyl chloride to form N-[2-(2-fluorophenyl)ethyl]methanesulfonamide. The compound is typically obtained as a white crystalline powder and is soluble in organic solvents such as methanol and ethanol.
科学研究应用
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, attention, and motivation. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has also been used to study its effects on locomotor activity and cognitive function.
属性
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-14(12,13)11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFNSDMCWTEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

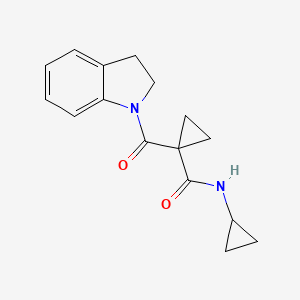
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
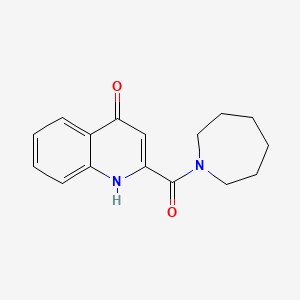
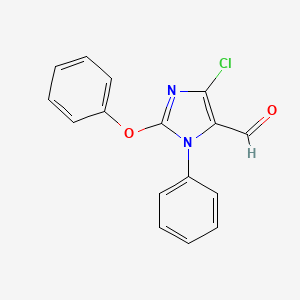
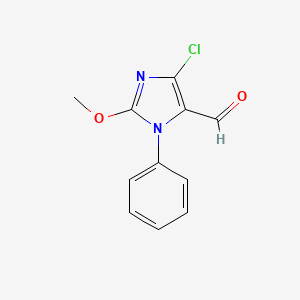
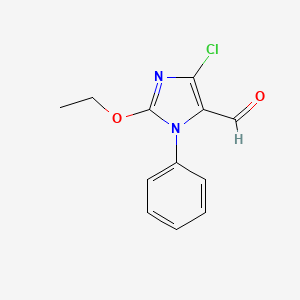
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

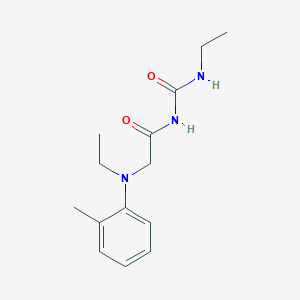
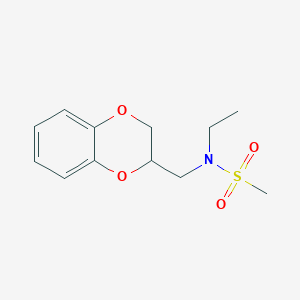
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
